2,4-Dihydroxybutanoic acid

説明

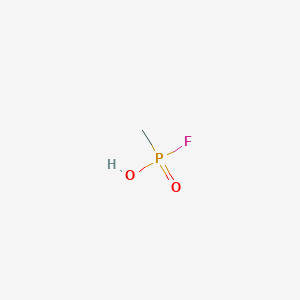

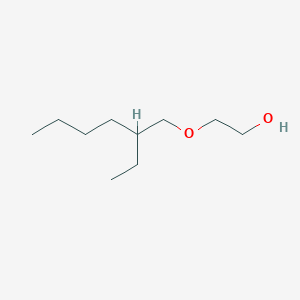

2,4-dihydroxybutanoic acid is a omega-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 2 and 4 respectively. It is an omega-hydroxy fatty acid and a hydroxybutyric acid.

2, 4-Dihydroxy-butanoic acid, also known as 2, 4-dihydroxybutyrate or 3-deoxytetronic acid, belongs to the class of organic compounds known as short-chain hydroxy acids and derivatives. These are hydroxy acids with an alkyl chain the contains less than 6 carbon atoms. 2, 4-Dihydroxy-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dihydroxy-butanoic acid has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid.

科学的研究の応用

Synthesis of Protected Forms of Aplysiatoxins : A protected form of (R)-3,4-dihydroxybutanoic acid was synthesized for use in the study of aplysiatoxins, which are marine natural products with significant biological activities (Walkup & Cunningham, 1987).

Cyclization Reactions of Derivatives : 3-amino-2,4-dihydroxybutanoic acid derivatives have been used as substrates for cyclization reactions, leading to the production of various cyclic compounds such as γ-lactones and oxazolidinones, important in organic and pharmaceutical chemistry (Esgulian et al., 2017).

Feeding Suppressant in Medical Research : 2,4-Dihydroxybutanoic acid and its derivatives have been studied for their potential to suppress food intake, suggesting possible applications in treating hyperphagia and obesity (Plata-salamán et al., 1986).

Production of Malic Acid : this compound has been explored in the biological production of malic acid, an important chemical used in food, chemicals, and pharmaceutical industries. The study focuses on different pathways for malic acid production via biological fermentation (Dai et al., 2018).

Production of Biocompatible Polymers : (S)-3,4-Dihydroxybutyric acid, a derivative of this compound, has been used for producing biocompatible polymers through copolymerization with carbon dioxide. These polymers have potential applications in drug delivery (Tsai et al., 2016).

Metabolic Signatures in Diseases : In medical research, elevated levels of this compound have been linked to the progression of Alzheimer's Disease, suggesting its role as a metabolic signature in certain CNS disorders (Orešič et al., 2018).

Synthesis of Chiral Amino Acids : The compound has been used in the stereoselective synthesis of chiral amino acids like 2-amino-4-hydroxybutanoic acid, which are crucial as building blocks in medicinal chemistry and industrial production (Hernández et al., 2017).

Microbial Production and Applications : Studies have explored the microbial production of chiral hydroxyalkanoates, a family of polyesters, which includes compounds like this compound. These compounds have applications in biodegradable plastics and pharmaceuticals (Chen & Wu, 2005).

作用機序

- 2,4-Dihydroxybutanoic acid (also known as 2,4-dihydroxybutyrate or 3-deoxytetronate ) belongs to the class of short-chain hydroxy acids and derivatives .

- This compound acts as a systemic herbicide . It is absorbed by the plant and transported throughout its tissues.

Target of Action

Mode of Action

生化学分析

Biochemical Properties

2,4-Dihydroxybutanoic acid is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor

Metabolic Pathways

This compound is involved in a synthetic metabolic pathway enabling the carbon-conserving biosynthesis of the molecule from ethylene glycol . The pathway chains ethylene glycol dehydrogenase, D-threose aldolase, D-threose dehydrogenase, D-threono-1,4-lactonase, and D-threonate dehydratase enzyme activities in succession .

特性

IUPAC Name |

2,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYGCFHQAXXBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862684 | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1518-62-3 | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2,4-Dihydroxybutanoic acid be synthesized from renewable resources?

A3: this compound can be produced from inexpensive saccharides and glycerol using a multi-enzyme catalytic pathway []. This method provides a sustainable alternative to traditional chemical synthesis.

Q2: How is this compound involved in the degradation of monosaccharides?

A4: During the breakdown of monosaccharides like glucose and fructose, this compound emerges as one of the products []. This degradation process, occurring in various model systems like potassium peroxodisulfate and sodium hydroxide solutions, yields a range of carboxylic and hydroxycarboxylic acids. The study suggests that this compound likely forms through the breakdown and subsequent reactions of sugar molecules.

Q3: How does the structure of this compound influence its chemical reactivity?

A5: The presence of both amino and hydroxyl groups in 3-amino-2,4-dihydroxybutanoic acid, a compound structurally related to this compound, allows for diverse cyclization reactions []. These reactions can be controlled by protecting specific functional groups, leading to the formation of various heterocyclic compounds like γ-lactones, oxazolidinones, and aziridines. This highlights the versatility of this class of compounds as building blocks in organic synthesis.

Q4: Are there any applications of this compound derivatives in carbohydrate chemistry?

A6: Derivatives of this compound, specifically N-acylated methyl 4-amino-4,6-dideoxy-α-D-mannopyranosides, have been synthesized and studied using nuclear magnetic resonance (NMR) spectroscopy []. This research demonstrates the utility of these derivatives in understanding the structural and conformational properties of modified sugars, which are essential in various biological processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)